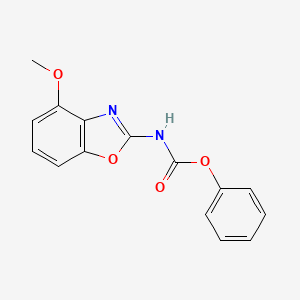
(3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid is a boronic acid derivative characterized by the presence of methoxy and methoxycarbonyl groups on the phenyl ring. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting the corresponding phenol with boronic acid under mild conditions.
Suzuki-Miyaura Coupling: This method involves the reaction of this compound with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding quinone.
Reduction: Reduction reactions can convert the boronic acid to its corresponding boronic ester.
Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific nucleophile.
Major Products Formed:
Quinones: Resulting from oxidation reactions.
Boronic Esters: Formed through reduction reactions.
Substitution Products: Various derivatives depending on the nucleophile used.
科学的研究の応用
(3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Industry: The compound is used in the production of materials and chemicals that require precise molecular architecture.
作用機序
The mechanism by which (3,4-dimethoxy-2-methoxycarbonylphenyl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety acts as a nucleophile, reacting with electrophiles to form carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors in biological systems.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid without additional substituents.
3-Formylphenylboronic Acid: Similar structure but with a formyl group instead of methoxycarbonyl.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with a different position of the formyl group.
Uniqueness: (3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid is unique due to its specific arrangement of methoxy and methoxycarbonyl groups, which influence its reactivity and applications in organic synthesis and drug discovery.
特性
分子式 |
C10H13BO6 |
|---|---|
分子量 |
240.02 g/mol |
IUPAC名 |
(3,4-dimethoxy-2-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO6/c1-15-7-5-4-6(11(13)14)8(9(7)16-2)10(12)17-3/h4-5,13-14H,1-3H3 |
InChIキー |
GPSZXCPIVSNLMU-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C=C1)OC)OC)C(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitro-4-[[1-(oxetan-3-yl)azetidin-3-yl]amino]benzenesulfonamide](/img/structure/B15357941.png)






![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)
![2-Chloro-5-[1-(3,5-dimethoxyphenyl)ethoxy]pyrimidine](/img/structure/B15357970.png)





